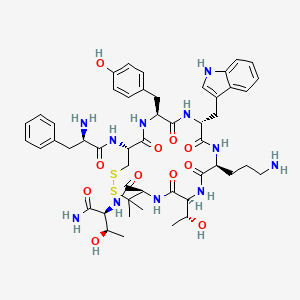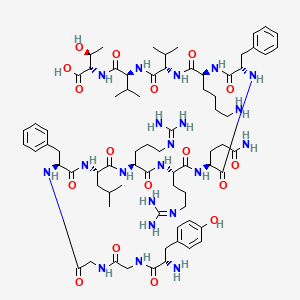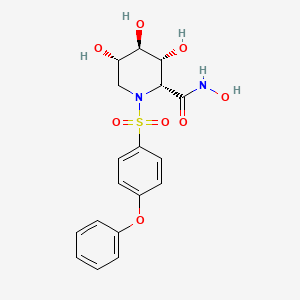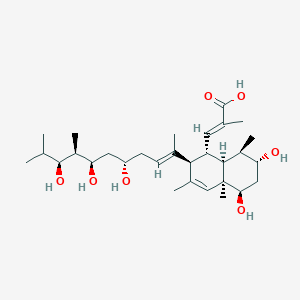![molecular formula C22H24N2O3S B10772128 N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B10772128.png)
N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M8-B involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. The key steps include:
Formation of the thiophene-2-carboxamide core: This involves the reaction of thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the benzyloxy and methoxy groups: This step involves the protection and subsequent functionalization of the aromatic ring.
Final coupling: The final step involves coupling the functionalized aromatic ring with the thiophene-2-carboxamide core under suitable conditions.
Industrial Production Methods
Industrial production of M8-B typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
M8-B undergoes several types of chemical reactions, including:
Oxidation: M8-B can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction of M8-B can lead to the formation of reduced derivatives.
Substitution: M8-B can undergo substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
M8-B has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TRPM8 channel and its role in various physiological processes.
Biology: Employed in research to understand the role of TRPM8 in sensory perception, particularly in cold sensation.
Medicine: Investigated for its potential therapeutic applications in conditions such as dry eye disease and chronic pain.
Industry: Utilized in the development of new pharmaceuticals targeting the TRPM8 channel
Mechanism of Action
M8-B exerts its effects by selectively blocking the TRPM8 channel. This channel is involved in the sensation of cold and is activated by cold temperatures and compounds such as menthol and icilin. M8-B binds to the TRPM8 channel and inhibits its activation, thereby blocking the sensation of cold . The molecular targets and pathways involved include the TRPM8 channel and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
MS049 hydrochloride: Another TRPM8 antagonist with similar properties.
SB 699551 dihydrochloride: A compound that also targets TRPM8 but with different potency and selectivity.
LY-487379 hydrochloride: Another TRPM8 channel blocker with distinct chemical properties.
Uniqueness of M8-B
M8-B is unique due to its high potency and selectivity for the TRPM8 channel. It has been shown to block cold-induced and icilin or menthol-induced activation of TRPM8 channels with IC50 values in the nanomolar range, making it a valuable tool for studying TRPM8 function and potential therapeutic applications .
Properties
Molecular Formula |
C22H24N2O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O3S/c1-26-20-14-18(9-10-19(20)27-16-17-6-3-2-4-7-17)15-24(12-11-23)22(25)21-8-5-13-28-21/h2-10,13-14H,11-12,15-16,23H2,1H3 |
InChI Key |
UOGGWHBYFVBUIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,3R,5S)-7-[2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772045.png)
![(3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10772052.png)
![[3H]ramosetron](/img/structure/B10772064.png)
![(2S,3S,4R,5R)-3-amino-5-[6-[[5-chloro-2-[(3-methyl-1,2-oxazol-5-yl)oxymethyl]phenyl]methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10772081.png)



![(2S)-3-methyl-2-[[8-(5-methylfuran-2-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid](/img/structure/B10772104.png)



![2-[(Z)-2-quinolin-2-ylethenyl]phenol](/img/structure/B10772145.png)
![Sodium 1-amino-9,10-dioxo-4-{[4-(phenylamino)-3-[(sodiooxy)sulfonyl]phenyl]amino}-9,10-dihydroanthracene-2-sulfonate](/img/structure/B10772160.png)
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772168.png)
